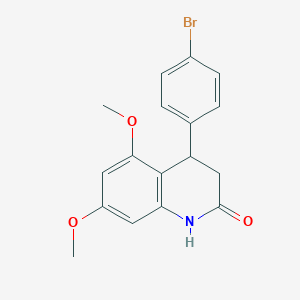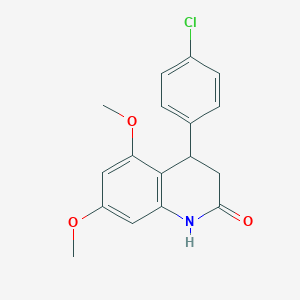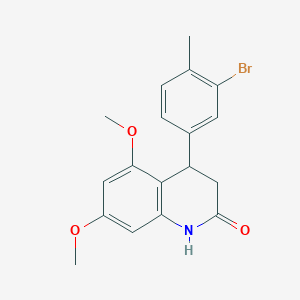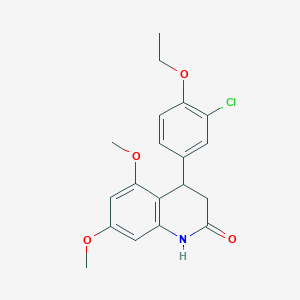
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as EMQMCM, is a synthetic compound that belongs to the class of quinolinone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to increase the levels of glutathione, a powerful antioxidant that helps protect cells from oxidative damage. In addition, it has been found to improve mitochondrial function and reduce oxidative stress.
実験室実験の利点と制限
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments, including its high potency and selectivity against cancer cells. It is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of more potent and selective analogs of 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone for use in cancer treatment. Another area of research is the investigation of the mechanism of action of 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and its potential targets in cancer cells. Additionally, 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone could be studied for its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders.
科学的研究の応用
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving endothelial function.
特性
IUPAC Name |
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-5-26-20-13(7-6-8-16(20)24-3)14-11-18(22)21-15-9-12(23-2)10-17(25-4)19(14)15/h6-10,14H,5,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUFYGMFPVQPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





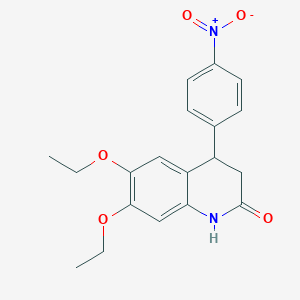
![ethyl 4-[5-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)-2-furyl]benzoate](/img/structure/B4263109.png)




